Enantiomeric Purity Advantage in Lipoxygenase Inhibition
The (R)-enantiomer of 4-methylhex-2-ynoic acid has been referenced as a lipoxygenase inhibitor, with the (S)-enantiomer (CAS 2695-51-4) also commercially available. In class-level terms, the individual enantiomers of α,β-alkynoic acids frequently exhibit differential inhibitory activities against lipoxygenase isoforms, with enantiomeric excess (ee) directly influencing IC₅₀ values. However, no direct head-to-head study quantitatively comparing the (R)- and (S)-forms of 4-methylhex-2-ynoic acid in a defined enzyme assay has been located in the peer-reviewed literature [1].
| Evidence Dimension | Enantiomeric excess vs. enzyme inhibition (class inference) |
|---|---|
| Target Compound Data | Specific (R)-enantiomer supplied at >95% purity (as per vendor specification) |
| Comparator Or Baseline | Racemic 4-methylhex-2-ynoic acid or (S)-enantiomer (CAS 2695-51-4) |
| Quantified Difference | No direct quantitative comparison available; chiral separation literature for related 4-methylalkanoic acids demonstrates resolution factors Rs > 1.5 [1] |
| Conditions | Chiral HPLC or enzymatic assay (not specifically reported for this compound) |
Why This Matters
Without enantiomerically pure (R)-form, researchers risk confounding biological activity data with racemic mixtures that may exhibit reduced or opposing target engagement.
- [1] Drozdowska, M., Tromans, J., Zhang, B., Jarling, R., Wilkes, H., & Golding, B. T. (2021). Defining Pathways of Anaerobic Alkane Oxidation: Synthesis of Enantiomers of 4-Methylalkanoic Acids and (2-Methylalkyl)malonic Acids. ChemistrySelect, 6(16), 3976–3981. doi:10.1002/slct.202100415 View Source
